21-去氢氯可托酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of corticosteroids like 21-Dehydro Clocortolone often involves complex chemical reactions that lead to the desired molecular structure. For example, a study detailed the synthesis of cortol and cortolone glucuronides, which are related compounds, through a series of chemical reactions starting from precursors like 20α-cortolone (Hosoda, Yokohama, & Nambara, 1984). This process involves reductions, acetylations, and the Koenigs-Knorr reaction to introduce glucuronyl residues.

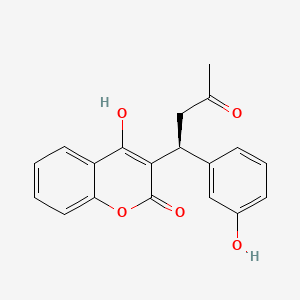

Molecular Structure Analysis

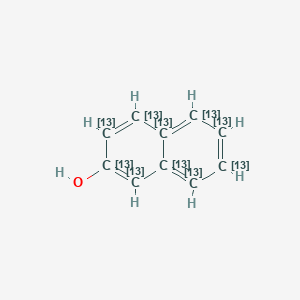

Understanding the molecular structure of 21-Dehydro Clocortolone is crucial for assessing its pharmacological potential. For instance, studies using solid-state NMR measurement have provided insights into the structural characteristics of clocortolone pivalate, a closely related compound. These studies reveal unique molecular dynamics and structural features that contribute to the compound's penetration power through the skin and its reduced corticosteroid-related adverse effects (Dey, Gayen, & Ghosh, 2020).

Chemical Reactions and Properties

The chemical reactions and properties of 21-Dehydro Clocortolone are essential for its functionality as a corticosteroid. For example, interaction studies between 21-dehydroprednisolone, a similar compound, and amino acids under various conditions have demonstrated the formation of steroid-amino acid complexes. These reactions are influenced by the concentration of reactants, pH, temperature, and the presence of phosphates, leading to the formation of Schiff bases, 21-amino or 21-imino corticosteroid derivatives, and keto acids (Sunaga, Imamura, & Koide, 1970).

Physical Properties Analysis

The physical properties of 21-Dehydro Clocortolone, such as solubility, stability, and crystalline structure, play a significant role in its efficacy and application. Studies on related corticosteroids have employed techniques like gas chromatography for the analysis of C-20,21-dihydroxycorticosteroids as acetonides, providing valuable data on their physical characteristics (Bailey, 1967).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability under various conditions, and interaction with biological molecules, define the therapeutic potential of 21-Dehydro Clocortolone. The detailed chemical analysis helps in understanding its metabolism, bioavailability, and mechanism of action within the body. For example, the biotransformation of cortisol to cortoic acids in humans has shed light on the metabolic pathways of corticosteroids, including potential intermediates like 21-Dehydrocortisol (Monder, Zumoff, Bradlow, & Hellman, 1975).

科学研究应用

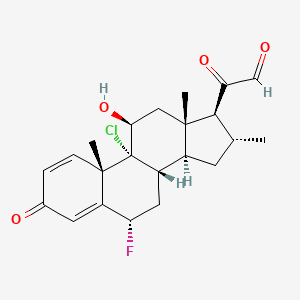

结构发展和配方特点

皮瓦酸氯可托酮(Clocortolone pivalate)是氯可托酮的衍生物,在皮肤科应用中表现出显著的潜力,这归功于其独特的化学结构和高脂溶性。这种中等效力的局部皮质类固醇药物以0.1%的乳化剂乳膏形式可用,已获批用于治疗多种皮质类固醇敏感性皮肤病。其设计增强了穿透角质层的能力,提供更高的表皮浓度而不增加不良反应的可能性。临床试验证实了它在治疗特应性皮炎、寻常型银屑病、接触性皮炎和脂溢性皮炎等方面的疗效和安全性,突显了它在皮肤科中的广泛应用(J. D. Del Rosso & L. Kircik, 2012)。

先天性肾上腺增生症的药物治疗

虽然与“21-去氢氯可托酮”无直接关联,但针对21-羟化酶缺乏型先天性肾上腺增生症(21OHD-CAH)的治疗研究为管理激素相关疾病提供了见解。针对下丘脑-垂体-肾上腺轴的治疗,包括CRF1受体拮抗剂如Crinecerfont和Tildacerfont,已显示出减少ACTH和雄激素生物标志物的潜力。这些治疗旨在通过肾上腺替代剂量的糖皮质激素控制过多的雄激素,突显了在治疗内分泌紊乱中精确操纵激素的重要性(A. Prete, R. Auchus, & R. Ross, 2021)。

微小RNA-21在癌症治疗中的作用

微小RNA-21(miR-21)在各种癌症中的药物耐药性中的作用强调了对基于微小RNA的治疗日益增长的兴趣。作为一个oncomiR,miR-21参与了增殖、分化和凋亡等过程。在癌症治疗中靶向miR-21可能为逆转药物耐药性开辟新途径,展示了微小RNA在解决传统类固醇治疗无法应对的复杂疾病中的潜力(L. Hong et al., 2013)。

运动神经元疾病中的神经保护

关于类固醇,包括21-氨基类固醇,在Wobbler小鼠运动神经元疾病模型中的神经保护作用的研究突显了类固醇在治疗神经退行性疾病中的潜力。通过调节氧化应激、星形胶质增生和酶活性,这些化合物为理解神经保护的细胞机制提供了见解。这表明类固醇在减轻神经退行性疾病方面具有更广泛的应用,为治疗人类运动神经元疾病如肌萎缩侧索硬化症(ALS)提供了希望(M. C. G. Deniselle, S. González, & A. D. De Nicola, 2001)。

安全和危害

Clocortolone is a moderate potency topical corticosteroid that should not be used with occlusive dressings. It is recommended that treatment should be limited to 2 consecutive weeks and therapy should be discontinued when adequate results have been achieved . For safety data, please refer to the safety data sheet .

属性

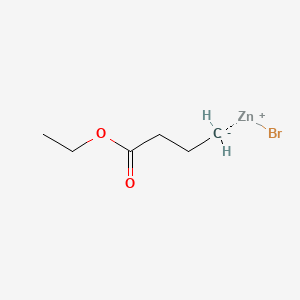

IUPAC Name |

2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClFO4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-21(15,3)22(14,23)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,10-11,13-14,16,18-19,28H,6,8-9H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXQZXLACNQJND-RFPWEZLHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)C=O)C)O)Cl)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)C=O)C)O)Cl)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClFO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

21-Dehydro Clocortolone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1R-exo)- (9CI)](/img/no-structure.png)

![1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide](/img/structure/B1147381.png)

![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1147385.png)

![[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B1147390.png)